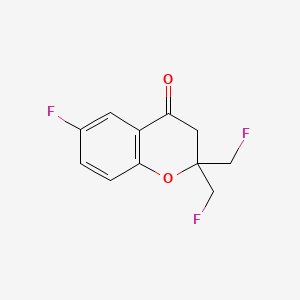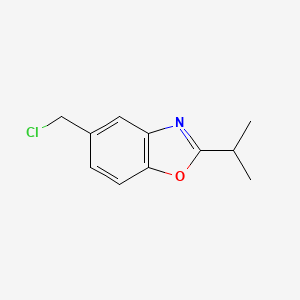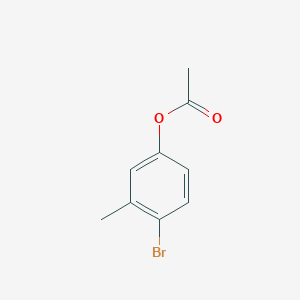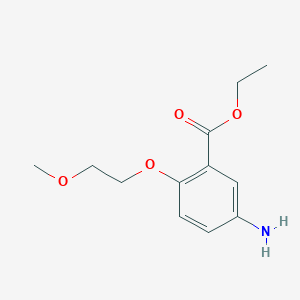
2-Iodo-2-phenylethan-1-ol
概要
説明
Beta-Iodobenzeneethanol is an organic compound with the chemical formula C8H9IO. It consists of a benzene ring substituted with an iodine atom and an ethanol group. This compound belongs to the class of iodobenzenes, which are aromatic compounds containing one or more iodine atoms attached to a benzene ring .
準備方法
Beta-Iodobenzeneethanol can be synthesized through various methods. One common synthetic route involves the reaction of iodobenzene with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Iodo-2-phenylethan-1-ol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Beta-Iodobenzeneethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form beta-Iodobenzeneacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Iodo-2-phenylethan-1-ol can yield beta-Iodobenzeneethane using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Beta-Iodobenzeneethanol has various applications in scientific research, including:
作用機序
The mechanism of action of 2-Iodo-2-phenylethan-1-ol involves its interaction with molecular targets through its iodine and ethanol functional groups. The iodine atom can participate in halogen bonding, while the ethanol group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
類似化合物との比較
Beta-Iodobenzeneethanol can be compared with other similar compounds such as:
Iodobenzene: Lacks the ethanol group, making it less versatile in hydrogen bonding interactions.
Beta-Bromobenzeneethanol: Contains a bromine atom instead of iodine, which affects its reactivity and bonding properties.
Beta-Chlorobenzeneethanol: Contains a chlorine atom, resulting in different chemical and physical properties compared to 2-Iodo-2-phenylethan-1-ol
The uniqueness of this compound lies in its combination of an iodine atom and an ethanol group, which provides distinct reactivity and interaction capabilities compared to its analogs.
特性
分子式 |
C8H9IO |
|---|---|
分子量 |
248.06 g/mol |
IUPAC名 |
2-iodo-2-phenylethanol |
InChI |
InChI=1S/C8H9IO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
InChIキー |
KBOTURXUTKMUPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CO)I |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(4-Methoxy-phenoxy)-phenyl]-ethylamine](/img/structure/B8350151.png)

![a-(2-Benzo[b]thienyl)-4-methoxybenzyl alcohol](/img/structure/B8350162.png)






![3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one](/img/structure/B8350214.png)




